Boronic acid, B-(5-phenyl-1-naphthalenyl)-
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Overview
Description
Boronic acid, B-(5-phenyl-1-naphthalenyl)- is an organic compound with the molecular formula C16H13BO2 and a molecular weight of 248.08 g/mol . This compound is part of the boronic acid family, which is characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis and their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications .
Preparation Methods
The synthesis of Boronic acid, B-(5-phenyl-1-naphthalenyl)- typically involves the reaction of 5-phenyl-1-naphthylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
Boronic acid, B-(5-phenyl-1-naphthalenyl)- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene . Major products formed from these reactions include biaryl compounds, phenols, and boronate esters .
Scientific Research Applications
Boronic acid, B-(5-phenyl-1-naphthalenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Boronic acid, B-(5-phenyl-1-naphthalenyl)- exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles . The boron atom in the boronic acid group can interact with hydroxyl groups, forming boronate esters. This interaction is crucial in various applications, such as sensing and catalysis . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or material synthesis .
Comparison with Similar Compounds
Boronic acid, B-(5-phenyl-1-naphthalenyl)- can be compared with other similar compounds, such as:
Phenylboronic acid: Similar in structure but lacks the naphthyl group, making it less versatile in certain synthetic applications.
Naphthalene-1-boronic acid: Contains a naphthyl group but lacks the phenyl group, which may affect its reactivity and applications.
4-Phenyl-1-naphthylboronic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of Boronic acid, B-(5-phenyl-1-naphthalenyl)- lies in its combination of phenyl and naphthyl groups, which provide distinct reactivity and versatility in various chemical and biological applications .
Properties
CAS No. |
372521-92-1 |
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Molecular Formula |
C16H13BO2 |
Molecular Weight |
248.1 g/mol |
IUPAC Name |
(5-phenylnaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C16H13BO2/c18-17(19)16-11-5-9-14-13(8-4-10-15(14)16)12-6-2-1-3-7-12/h1-11,18-19H |
InChI Key |
GEPWDRBTKMXGLB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC=C(C2=CC=C1)C3=CC=CC=C3)(O)O |
Origin of Product |
United States |
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